molecular formula C19H17Cl2N3O3S B2844591 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide CAS No. 1006264-91-0

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide

Cat. No.: B2844591
CAS No.: 1006264-91-0
M. Wt: 438.32
InChI Key: BPWNJXVIFPWWOD-NMWGTECJSA-N
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Description

The compound is a benzo[d]thiazole derivative, which is a type of heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Scientific Research Applications

Structure-Activity Relationships in Drug Design

Research on compounds with benzothiazole moieties, such as the mentioned chemical, often explores their structure-activity relationships (SARs) in drug design. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors have investigated various heterocyclic analogues to improve metabolic stability, suggesting a role in developing cancer therapeutics (Stec et al., 2011).

Photodynamic Therapy for Cancer

Compounds with benzo[d]thiazolylidene structures have been evaluated for their photophysical and photochemical properties, relevant in photodynamic therapy (PDT) for cancer treatment. The efficiency of such compounds in generating singlet oxygen upon irradiation makes them candidates for Type II photosensitizers in PDT (Pişkin et al., 2020).

Anticancer Activity

The benzothiazole moiety is frequently investigated in the context of anticancer activity. Novel thiazolidinones containing benzothiazole structures have shown potential against various cancer cell lines, highlighting the applicability of such compounds in developing new anticancer agents (Havrylyuk et al., 2010).

Anti-inflammatory and Analgesic Agents

The synthesis of novel compounds derived from natural products like visnaginone and khellinone, incorporating benzothiazole units, demonstrates their potential as anti-inflammatory and analgesic agents. These studies show the role of benzothiazole derivatives in developing new therapeutics for inflammation and pain management (Abu‐Hashem et al., 2020).

Anticonvulsant Agents

Benzothiazole derivatives have also been explored for their anticonvulsant properties. The synthesis of azoles incorporating sulfonamide and benzothiazole moieties has led to compounds showing significant protection against induced convulsions, indicating their utility in developing anticonvulsant therapies (Farag et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many benzo[d]thiazoles exhibit anticancer and antibacterial activities, often through interactions with enzymes or other proteins .

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O3S/c1-11(25)22-15-3-4-16-17(10-15)28-19(24(16)5-6-27-2)23-18(26)12-7-13(20)9-14(21)8-12/h3-4,7-10H,5-6H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWNJXVIFPWWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC(=C3)Cl)Cl)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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